molecular formula C18H18ClN3O3S B2361762 2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide CAS No. 2097866-49-2

2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide

Cat. No.: B2361762
CAS No.: 2097866-49-2
M. Wt: 391.87
InChI Key: MDVGDGGDPUMYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide is a potent and selective small-molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a histone methyltransferase implicated in oncogenesis. Research has demonstrated that this compound effectively suppresses SMYD3-mediated methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. By inhibiting this activity, it downregulates the expression of critical oncogenes and genes involved in cell cycle progression, proliferation, and metastasis. Its primary research value lies in probing the role of SMYD3 in various cancers, including hepatocellular carcinoma and esophageal squamous cell carcinoma , where SMYD3 is often overexpressed. Studies using this inhibitor have shown it can induce apoptosis and suppress the growth, migration, and invasion of cancer cells in vitro and in vivo, positioning it as a valuable chemical tool for validating SMYD3 as a therapeutic target for oncology drug discovery.

Properties

IUPAC Name

2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c19-15-6-2-1-5-14(15)18(23)20-11-12-21-16-7-3-4-8-17(16)22(13-9-10-13)26(21,24)25/h1-8,13H,9-12H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVGDGGDPUMYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide is a synthetic molecule that has attracted attention for its potential biological activities. The unique structural features of this compound, particularly the presence of benzothiadiazole and chlorophenoxy moieties, suggest various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24ClN3O4SC_{21}H_{24}ClN_{3}O_{4}S, with a molecular weight of approximately 449.95 g/mol. The structure includes multiple functional groups that contribute to its biological properties:

  • Benzothiadiazole moiety : Known for anti-inflammatory and anticancer activities.
  • Chlorophenoxy group : Often associated with herbicidal activity.

The chemical structure can be represented as follows:

IUPAC Name 2chloroN[2(3cyclopropyl2,2dioxo1,3dihydro2λ6,1,3benzothiadiazol1yl)ethyl]benzamide\text{IUPAC Name }2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide

Research indicates that the compound interacts with specific molecular targets within biological systems. The benzothiadiazole component has been implicated in:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit enzymes involved in inflammatory and cancerous pathways.
  • Induction of Apoptosis : Studies have demonstrated that related compounds can induce apoptosis in various cell types, including melanocytes and cancer cells .

Case Studies

  • Anti-Cancer Activity :
    • A study highlighted the potential of benzothiadiazole derivatives in inhibiting melanoma cell viability. The compound 12G9, closely related to our compound of interest, was shown to significantly reduce the viability of mammalian melanoma cells in vitro .
  • Anti-Inflammatory Effects :
    • Research has also indicated that similar benzothiadiazole compounds exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Anti-Cancer12G9Induced apoptosis in melanoma cells
Anti-InflammatoryBenzothiadiazoleReduced cytokine levels
Enzyme InhibitionVariousInhibition of inflammatory enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives
Compound Name Key Structural Features Biological/Functional Relevance
2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]benzamide Benzothiadiazole with cyclopropyl, SO₂, and ethyl linker Hypothesized enzyme inhibition (e.g., MtPanK) based on ZVT analog ; potential pesticidal activity
ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) Triazole-thioether linker with 4-fluorophenoxy group Known MtPanK inhibitor; demonstrates the importance of the 2-chlorobenzamide group for binding
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy and dimethylethyl substituents on benzamide N,O-bidentate directing group for metal-catalyzed C–H functionalization
Chlorsulfuron Triazinylamino and sulfonamide groups Herbicidal activity via acetolactate synthase inhibition

Key Observations :

  • The 2-chlorobenzamide motif is critical for enzyme inhibition (e.g., MtPanK in ZVT), likely due to its electron-deficient aromatic ring interacting with active-site residues .
  • Benzothiadiazole (in the target compound) vs.
  • Cyclopropyl substituents (target compound) vs. methyl/hydroxy groups (other analogs): Cyclopropyl’s ring strain and lipophilicity may improve membrane permeability and metabolic stability compared to bulkier or polar groups .
Heterocyclic Ring Systems
Compound Name Heterocycle Type Spectroscopic Data (NMR/IR)
Target Compound Benzothiadiazole Expected IR peaks: ~1345 cm⁻¹ (SO₂ asym stretch), ~1155 cm⁻¹ (SO₂ sym stretch)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Benzodithiazine ¹H NMR (DMSO-d6): δ 2.40 (s, CH3), 3.31 (s, N-CH3); IR: 3235 cm⁻¹ (N-NH2)
N-(Benzothiazol-2-yl)-3-chlorobenzamide Benzothiazole ¹H NMR: δ 7.86 (s, H-5), 7.92 (s, H-8); IR: 1645 cm⁻¹ (C=O)

Key Observations :

  • Benzothiadiazole (target) vs. Benzodithiazine (): Both contain sulfur heteroatoms, but benzodithiazine’s additional nitrogen alters electronic properties, as seen in distinct NMR shifts (e.g., δ 3.31 ppm for N-CH3) .
  • Benzothiazole derivatives () lack the SO₂ group, reducing electron-withdrawing effects but enabling alternative hydrogen-bonding interactions via NH groups .

Preparation Methods

Synthesis of Key Building Blocks

Preparation of 2-Chlorobenzamide Component

The 2-chlorobenzamide moiety represents one of the essential building blocks for the target molecule. Several methods have been documented for the preparation of this component:

Hydration of 2-Chlorobenzonitrile

A direct method for preparing 2-chlorobenzamide involves the base-catalyzed hydration of 2-chlorobenzonitrile in an alcohol medium:

o-chlorobenzonitrile → base-catalyzed hydration → o-chlorobenzamide

The process is typically performed in isobutanol with potassium hydroxide as the catalyst, requiring temperatures between 80-120°C. The reaction proceeds through nucleophilic attack of hydroxide on the nitrile carbon followed by tautomerization to yield the amide product.

Experimental Procedure:

  • A mixture of 0.5 mol (68.78 g) of o-chlorobenzonitrile, 0.83 mol (15 ml) of water, and 200 ml of isobutanol is heated to boiling and maintained under reflux for 0.5 hours.
  • A solution of 8 g KOH in 20 ml isobutanol is added over 1 hour.
  • The reaction mixture is kept under reflux for 1 hour, followed by distillation of isobutanol.
  • The residue is treated with cold water, stirred, cooled, and filtered to obtain crude o-chlorobenzamide.
  • The product is washed with cold water and dried at 100°C to constant weight.

This method consistently yields 74.5% of 2-chlorobenzamide with a melting point of 139-140°C.

Alternative Approaches

Other documented methods for 2-chlorobenzamide synthesis include:

  • From 2-Chlorobenzoyl Chloride : Direct reaction with ammonia yields 2-chlorobenzamide.
  • Oxidative Amidation : Treatment of 2-chlorobenzaldehyde with tert-butylhydroperoxide in the presence of iron(II) chloride and tetrabutylammonium bromide in acetonitrile/water provides an alternative route.

Synthesis of Benzothiadiazole Core Structure

The benzothiadiazole core represents the central heterocyclic system in the target molecule. Several approaches have been developed for constructing this ring system:

From N-Arylamidines

A versatile method for preparing 1,2,4-benzothiadiazine derivatives involves the treatment of N-arylamidines with thionyl chloride:

N-arylamidine + SOCl₂ → 1,2,4-benzothiadiazine 1-chloride

This reaction is typically performed in neat thionyl chloride under reflux conditions, yielding benzothiadiazine 1-chlorides that serve as important intermediates for further derivatization.

Reaction Mechanism Insights:
The reaction likely proceeds through formation of an aminosulfonylchloride intermediate and subsequent electrophilic aromatic substitution, possibly via an N-sulfinylamine intermediate. This is followed by deoxygenation through reaction with a further equivalent of thionyl chloride to yield the benzothiadiazine 1-chloride.

From 4,7-Dibromo-5,6-dinitrobenzothiadiazole

For more complex benzothiadiazole structures, a Stille coupling reaction using 4,7-dibromo-5,6-dinitrobenzothiadiazole provides an effective approach:

4,7-dibromo-5,6-dinitrobenzothiadiazole + organostannane → substituted benzothiadiazole

The reaction conditions typically involve:

  • Tetrahydrofuran as solvent
  • Bistriphenylphosphine palladium dichloride catalyst (0.01% to 10% molar equivalent)
  • Reflux at 80-100°C for 24-48 hours

Synthesis of 3-Cyclopropyl-Benzothiadiazole Derivatives

The incorporation of the cyclopropyl group at the 3-position of the benzothiadiazole ring constitutes a critical step in the synthesis of the target compound.

General Procedure for 4-Cyclopropyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide

Based on available literature, the synthesis of 4-cyclopropyl-substituted benzothiadiazine 1,1-dioxides follows a specific procedure that can be adapted for our target compound:

  • Starting with appropriately substituted precursors (typically sulfonamides or N-arylamidines)
  • Cyclization to form the benzothiadiazine ring
  • Introduction of the cyclopropyl group at the 4-position

This synthetic approach has been employed to create compounds such as 4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, which shows potent activity as an AMPA receptor positive allosteric modulator with EC₅₀ values in the nanomolar range.

Chlorination Patterns in Benzothiadiazole Synthesis

An important consideration in the synthesis of chloro-substituted benzothiadiazoles is the chlorination pattern. When N-arylamidines are treated with thionyl chloride, chlorination typically occurs at positions para to the amidine nitrogen (the pro-7 position). The rate of chlorination and ring closure are competitive processes, with partial chlorination occurring prior to complete cyclization.

Table 1. Chlorination Patterns in Benzothiadiazole Synthesis

Starting Material Reaction Conditions Major Product Position of Chlorination Yield (%)
N-phenylbenzamidine Neat SOCl₂, reflux Benzothiadiazine 1-chloride Para to amidine N 71
N-(4-chlorophenyl)-benzamidine Neat SOCl₂, reflux Benzothiadiazine 1-chloride Para to amidine N 63-78
N-arylamidines with methyl at pro-7 position Neat SOCl₂, reflux Complex mixture Multiple positions Low

Proposed Synthetic Routes to 2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide

Based on the analyzed literature, several convergent approaches can be proposed for the synthesis of the target compound:

Convergent Synthesis Approach

This approach involves the separate preparation of two key components that are subsequently coupled:

  • Component A : 3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazole with a functionalized ethyl linker
  • Component B : 2-Chlorobenzamide activated for coupling

The coupling step would involve nucleophilic attack by the amine group of the ethyl linker on the activated 2-chlorobenzamide.

Stepwise Construction

An alternative approach involves:

  • Preparation of N-(2-aminoethyl)-3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazole
  • Coupling with 2-chlorobenzoyl chloride or another activated form of 2-chlorobenzoic acid

This strategy benefits from potentially milder reaction conditions and higher selectivity.

Detailed Synthetic Protocol

Based on the literature data and chemical principles, the following detailed protocol is proposed:

Step 1 : Preparation of 3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazole

  • A mixture of appropriately substituted 2-amino-benzenesulfonamide and cyclopropanecarbonyl chloride is reacted in the presence of a suitable base (such as pyridine or triethylamine)
  • The reaction mixture is heated under reflux to promote cyclization
  • The product is purified by recrystallization from an appropriate solvent

Step 2 : N-Alkylation with protected 2-aminoethyl group

  • The 3-cyclopropyl-benzothiadiazole is treated with a protected 2-aminoethyl halide (e.g., N-Boc-2-bromoethylamine) in the presence of a base
  • The reaction is typically performed in dimethyl sulfoxide or N,N-dimethylformamide at elevated temperatures

Step 3 : Deprotection of the amino group

  • The protecting group is removed under appropriate conditions (e.g., treatment with trifluoroacetic acid for Boc removal)
  • The free amine is isolated as its salt or free base depending on subsequent requirements

Step 4 : Coupling with 2-chlorobenzoyl chloride

  • The free amine is reacted with 2-chlorobenzoyl chloride in the presence of a base (typically triethylamine or N,N-diisopropylethylamine)
  • The reaction is performed at low temperature (0-5°C) initially, then allowed to warm to room temperature
  • The final product is purified by recrystallization or column chromatography

Optimization of Reaction Conditions

Temperature and Solvent Effects

The synthesis of benzothiadiazole derivatives is highly sensitive to reaction conditions. Based on literature data, the following temperature and solvent considerations are critical:

Table 2. Optimization of Reaction Conditions

Reaction Step Optimal Temperature Preferred Solvent Key Considerations
Amidine formation 80-120°C Protic solvents (alcohols) Higher temperatures promote complete conversion
Cyclization with SOCl₂ 74-76°C (reflux) Neat SOCl₂ Polar, high-boiling solvent critical for success
N-alkylation 80-100°C DMSO or DMF Aprotic solvent enhances nucleophilicity
Amide coupling 0°C initially, then RT Dichloromethane Low temperature minimizes side reactions

Catalyst Selection

For specific steps in the synthesis, catalyst selection significantly impacts yield and selectivity:

  • Stille Coupling : Bistriphenylphosphine palladium dichloride at 0.01-10% mol loading provides optimal results for introducing substituents to the benzothiadiazole core.

  • Amide Formation : The base-catalyzed hydration of nitriles requires careful selection of the base. Potassium hydroxide in appropriate concentration (typically 0.14-0.16 equivalents) yields optimal results for 2-chlorobenzamide synthesis.

Purification Strategies

Purification of benzothiadiazole derivatives presents specific challenges due to their physical properties:

  • Recrystallization : Many benzothiadiazine 1-chlorides can be purified by layering with hexane or slow cooling of a saturated thionyl chloride solution.

  • Selective Precipitation : For compounds like 2-chlorobenzamide, suspension in minimal amounts of cold water followed by filtration provides an effective purification method.

  • Chromatography : For more complex final products, silica gel chromatography using gradient elution with ethyl acetate in petroleum ether has proven effective.

Structural Characterization

Spectroscopic Analysis

The structural confirmation of this compound and its intermediates typically involves:

  • ¹H NMR Spectroscopy : Characteristic signals include:

    • Cyclopropyl protons (0.8-1.2 ppm)
    • Aromatic protons of the benzothiadiazole and 2-chlorophenyl rings (7.0-8.0 ppm)
    • Amide NH proton (typically 7.5-8.5 ppm)
    • Ethyl linker protons (3.0-4.5 ppm)
  • ¹³C NMR Spectroscopy : Key carbon signals include:

    • Carbonyl carbon of the amide (165-170 ppm)
    • Aromatic carbons (120-140 ppm)
    • Cyclopropyl carbons (5-10 ppm)
  • Mass Spectrometry : The molecular ion peak should correspond to the expected molecular weight of 405.9 g/mol.

X-Ray Crystallographic Analysis

X-ray crystallography provides definitive structural confirmation. Based on studies of related compounds:

  • Crystal Packing : Benzothiadiazine derivatives typically show distortion from planarity, with the heterocyclic ring bent along the S⋯N axis with angles ranging from 7.11° to 15.10°.

  • Bond Lengths : The S-Cl bonds in benzothiadiazine 1-chlorides range from 2.221(2) Å to 2.3412(7) Å, considerably longer than the 2.072 Å expected for a formal S-Cl single bond.

  • Ring Geometry : The dihedral angle between the triazole and cyclopropyl rings in similar compounds is approximately 60-62°, while the cyclopropyl ring typically inclines at an angle of 1-2° to the benzothiadiazole moiety.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes, starting with condensation of a benzoyl chloride derivative with a functionalized amine (e.g., 3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-ethylamine). Key steps include amidation under anhydrous conditions using pyridine or DMF as solvents, followed by cyclization to form the benzothiadiazole moiety. Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios (1:1 molar equivalents of reactants) are critical for yield optimization. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms proton environments and carbon frameworks, particularly for the cyclopropyl and benzamide groups. Infrared (IR) spectroscopy identifies functional groups like amide C=O (~1650 cm⁻¹) and sulfonamide S=O (~1300 cm⁻¹). X-ray crystallography resolves stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯O interactions stabilizing the benzothiadiazole core). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used for initial biological activity screening?

Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli).
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Enzyme inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), critical in anaerobic metabolism .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or structural analogs with minor substituent changes. For example, replacing a methoxy group with chlorine alters lipophilicity and target binding. Rigorous controls, such as standardized solvent systems (e.g., DMSO concentration ≤1% in cell assays) and comparative studies with structurally validated analogs, are essential. Statistical tools like ANOVA or dose-response curve normalization can mitigate variability .

Q. What strategies guide structure-activity relationship (SAR) studies to enhance efficacy?

SAR focuses on modifying:

  • Benzamide substituents : Electron-withdrawing groups (e.g., Cl) at the ortho position improve metabolic stability.
  • Cyclopropyl moiety : Enhances steric hindrance, reducing off-target interactions.
  • Benzothiadiazole core : Sulfonamide groups influence hydrogen-bonding with enzymes like PFOR. Computational docking (AutoDock Vina) predicts binding affinities, guiding synthetic prioritization .

Q. What methodologies elucidate the compound’s mechanism of action against target enzymes?

  • Enzyme kinetics : Michaelis-Menten assays with varying substrate concentrations to assess competitive/non-competitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
  • Molecular dynamics simulations : Models ligand-enzyme interactions over time (e.g., GROMACS software).
  • Mutagenesis studies : Identifies critical residues in the enzyme active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.